molecular formula C27H32O4 B12787644 WX5VW74Skc CAS No. 610785-40-5

WX5VW74Skc

Katalognummer: B12787644
CAS-Nummer: 610785-40-5
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: MOIVHACLFSSDPA-ZFTPGLCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WX5VW74Skc involves multiple steps, starting from basic organic compounds. The key steps include the formation of the furan ring and the gamma-lactone moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Post-synthesis purification steps, such as crystallization and chromatography, are employed to isolate the compound .

Analyse Chemischer Reaktionen

Types of Reactions

WX5VW74Skc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

WX5VW74Skc has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of WX5VW74Skc involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to WX5VW74Skc include other steroid derivatives and furan-containing molecules. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both a furan ring and a gamma-lactone moiety makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

610785-40-5

Molekularformel

C27H32O4

Molekulargewicht

420.5 g/mol

IUPAC-Name

(7R,8R,10S,13S,14S,17R)-10,13-dimethyl-7-(5-methylfuran-2-yl)spiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione

InChI

InChI=1S/C27H32O4/c1-16-4-5-22(30-16)19-15-17-14-18(28)6-10-25(17,2)20-7-11-26(3)21(24(19)20)8-12-27(26)13-9-23(29)31-27/h4-5,7,14,19,21,24H,6,8-13,15H2,1-3H3/t19-,21-,24+,25-,26-,27+/m0/s1

InChI-Schlüssel

MOIVHACLFSSDPA-ZFTPGLCWSA-N

Isomerische SMILES

CC1=CC=C(O1)[C@@H]2CC3=CC(=O)CC[C@@]3(C4=CC[C@]5([C@H]([C@H]24)CC[C@@]56CCC(=O)O6)C)C

Kanonische SMILES

CC1=CC=C(O1)C2CC3=CC(=O)CCC3(C4=CCC5(C(C24)CCC56CCC(=O)O6)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.